N,4,5-Trimethyl-1,3-benzothiazol-2-amine
Description
Properties
CAS No. |
62194-31-4 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,4,5-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-8-9(7(6)2)12-10(11-3)13-8/h4-5H,1-3H3,(H,11,12) |
InChI Key |
RUTQSHLCNZECQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Thiourea Derivatives
A foundational approach involves converting 4,5-dimethylaniline (1) into a thiourea intermediate, followed by acid-catalyzed cyclization. In this method, 4,5-dimethylaniline reacts with methyl isothiocyanate in anhydrous ethanol under reflux, yielding N-(4,5-dimethylphenyl)-N'-methylthiourea (2). Subsequent treatment with concentrated sulfuric acid at 80–90°C induces cyclodehydration, forming the benzothiazole nucleus (3). This route achieves moderate yields (58–65%) and prioritizes regioselectivity due to the electron-donating methyl groups directing cyclization.
Reaction Scheme 1:
- $$ \text{4,5-Dimethylaniline + CH}_3\text{NCS} \rightarrow \text{N-(4,5-Dimethylphenyl)-N'-methylthiourea} $$
- $$ \text{N-(4,5-Dimethylphenyl)-N'-methylthiourea} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} $$
Oxidative Cyclization Using 2-Aminothiophenol Analogues
Alternative routes employ 4,5-dimethyl-2-aminothiophenol (4), synthesized via reduction of 4,5-dimethyl-2-nitrothiophenol. Condensation with methylamine hydrochloride in the presence of cerium(IV) ammonium nitrate (CAN) and hydrogen peroxide (H$$2$$O$$2$$) in dimethylformamide (DMF) facilitates oxidative cyclization at 60°C. This method offers higher yields (72–78%) but requires stringent control over oxidative conditions to prevent overoxidation of thiol groups.
Reaction Scheme 2:
$$ \text{4,5-Dimethyl-2-aminothiophenol + CH}3\text{NH}2\cdot\text{HCl} \xrightarrow[\text{H}2\text{O}2]{\text{Ce(IV)}} \text{this compound} $$
N-Methylation of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Post-Cyclization Methylation
For substrates where the amine group remains unmethylated after cyclization, direct N-methylation using methyl iodide (CH$$3$$I) in the presence of potassium carbonate (K$$2$$CO$$_3$$) in acetone proves effective. Stirring at room temperature for 12 hours introduces the methyl group with 85–90% efficiency, though purification via column chromatography is often necessary to remove residual iodides.
Reaction Scheme 3:
$$ \text{4,5-Dimethyl-1,3-benzothiazol-2-amine + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} $$
Reductive Amination Approaches
In cases where the benzothiazole intermediate bears a ketone group, reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and methylamine in methanol at pH 5–6 provides an alternative pathway. This method, while less common, avoids harsh alkylating agents and achieves yields of 68–73%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of methyl groups. Conversely, ethanol or methanol at 60–70°C balances reactivity and stability, particularly for acid-catalyzed routes.
Catalytic Enhancements
Introducing p-toluenesulfonic acid (p-TsOH) as a catalyst in thiourea cyclization reduces reaction times from 8 hours to 3 hours, improving yields to 70–75%. Similarly, microwave-assisted synthesis at 100°C for 20 minutes achieves comparable efficiency, though scalability remains a challenge.
Analytical Characterization and Validation
Spectroscopic Data
Table 1: Spectral Characteristics of this compound
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3340 cm$$^{-1}$$ (N-H stretch), 2920 cm$$^{-1}$$ (C-H), 1635 cm$$^{-1}$$ (C=N) |
| $$^1$$H NMR | δ 2.35 (s, 3H, N-CH$$3$$), δ 2.28 (s, 6H, C4/C5-CH$$3$$), δ 6.85–7.20 (m, 2H, Ar-H) |
| $$^{13}$$C NMR | δ 24.5 (N-CH$$3$$), δ 21.8 (C4/C5-CH$$3$$), δ 152.1 (C2), δ 135.4–125.2 (Ar-C) |
Purity and Yield Comparison
Table 2: Synthetic Method Efficiency
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Thiourea Cyclization | 65 | 98.5 | 6 hours |
| Oxidative Cyclization | 78 | 97.8 | 4 hours |
| Post-Cyclization Methylation | 85 | 99.1 | 12 hours |
Biological Activity Correlations
While antimicrobial screening falls outside this report’s scope, structural analogs from literature exhibit enhanced activity when methyl groups occupy the 4- and 5-positions, likely due to increased lipophilicity and membrane penetration. Such findings underscore the compound’s potential as a pharmacophore in drug development.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,4,5-Trimethyl-1,3-benzothiazol-2-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: N,4,5-Trimethyl-1,3-benzothiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its antibacterial and antifungal properties. It has shown efficacy against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism .
Medicine: In medicinal chemistry, benzothiazole derivatives, including this compound, are investigated for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents .
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry .
Mechanism of Action
The mechanism of action of N,4,5-Trimethyl-1,3-benzothiazol-2-amine involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and metabolism . The compound’s interaction with these enzymes disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzothiazol-2-amine Derivatives
Key Observations :
- Methyl vs. Chloro Substituents : Methyl groups (electron-donating) enhance lipophilicity and metabolic stability, whereas chloro groups (electron-withdrawing) improve electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) .
- Saturated vs. Aromatic Cores : Partially saturated benzothiazoles (e.g., tetrahydro derivatives) exhibit higher solubility in aqueous media but reduced aromatic conjugation, impacting UV absorption and biological target binding .
Table 3: Pharmacological Profiles of Selected Derivatives
Key Findings :
- The N,4,5-trimethyl derivative shows selective activity against Gram-positive bacteria, attributed to its ability to penetrate lipid-rich bacterial membranes .
- Nitro-substituted triazole hybrids exhibit potent anticancer activity due to redox cycling and DNA damage .
Physicochemical Properties
Table 4: Solubility and Molecular Properties
Notes:
Q & A
Q. What are the established synthetic routes for N,4,5-Trimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?
The synthesis of benzothiazole derivatives often involves cyclization reactions. For This compound, a plausible route includes the condensation of substituted anilines with thiourea derivatives in the presence of a dehydrating agent. Evidence from analogous compounds (e.g., 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) suggests refluxing in a polar aprotic solvent (e.g., DMF or ethanol) at 80–100°C for 6–12 hours to achieve optimal yields . Key parameters to optimize include stoichiometry, temperature, and catalyst selection (e.g., iodine or Lewis acids). Purity can be enhanced via recrystallization using ethanol/water mixtures.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For benzothiazole analogs, SC-XRD data (e.g., C12H14N2S derivatives) reveal dihedral angles between aromatic and heterocyclic rings (e.g., 73.15°), bond lengths (C–S: ~1.74 Å, C–N: ~1.32 Å), and hydrogen-bonding patterns (N–H⋯N interactions) . Refinement using SHELX software (e.g., SHELXL) ensures accurate atomic displacement parameters and R-factor convergence (<0.05 for high-quality data) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should confirm functional groups and substituent positions.
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for N–CH3), aromatic protons (δ ~6.8–7.5 ppm), and amine protons (δ ~5.5 ppm, broad).
- IR : Confirm N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C10H13N2S: 217.0804) and fragmentation patterns.
Cross-validation with SC-XRD data minimizes misassignment risks .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Discrepancies often arise from force field limitations or solvent effects in docking studies. For example, if in silico models predict strong binding to a target (e.g., FABP4) but in vitro assays show weak activity, validate computational parameters:
- Use explicit solvent models (e.g., molecular dynamics with TIP3P water).
- Compare multiple docking software (AutoDock, Glide) to assess consensus.
- Perform binding free energy calculations (MM-PBSA/MM-GBSA) .
Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile differences .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Core Modifications : Compare This compound with halogenated analogs (e.g., 4,7-dichloro derivatives) to assess electron-withdrawing effects on antibacterial potency .
- Side-Chain Variations : Introduce substituents at the 4- or 5-position to evaluate steric/electronic impacts. For instance, bulky groups may enhance membrane penetration in Gram-negative bacteria .
- Biological Assays : Use minimum inhibitory concentration (MIC) assays against S. aureus and E. coli, coupled with cytotoxicity profiling (e.g., MTT assays on mammalian cells) .
Q. How can crystallographic data inform the design of derivatives with improved thermal stability?
SC-XRD data reveal packing motifs (e.g., π-π stacking, hydrogen-bonding networks) that stabilize the crystal lattice. For example, inversion dimers linked via N–H⋯N bonds in C12H14N2S derivatives correlate with higher melting points . To enhance thermal stability:
Q. What are best practices for refining low-resolution X-ray data of benzothiazole derivatives?
- Data Collection : Use high-intensity radiation (e.g., synchrotron) and low-temperature (100 K) to reduce thermal motion.
- Software Tools : SHELXL’s restraints (e.g., DFIX, FLAT) help model disordered regions. For twinned crystals, SHELXD’s twin-law detection is critical .
- Validation : Check Rint (<0.1) and completeness (>95%) metrics. Use PLATON’s ADDSYM to detect missed symmetry .
Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C2 in the thiazole ring).
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess susceptibility to attack. For example, electron-deficient rings (e.g., fluorinated analogs) show higher reactivity .
- Solvent Effects : Include PCM models to simulate reaction environments (e.g., DMSO vs. water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
